(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride typically involves the reaction of a suitable precursor with dimethylamine and a hydroxylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce a primary amine.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride include:
- (2R)-2-(dimethylamino)-3-hydroxybutanamide
- (2R)-2-(methylamino)-3-hydroxypropanamide
- (2R)-2-(dimethylamino)-3-hydroxybutyramide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a dimethylamino group and a hydroxy group. This combination of functional groups and stereochemistry imparts unique chemical properties and reactivity, making it valuable for various scientific applications .
Biological Activity
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological mechanisms, enzyme interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a dimethylamino group, a hydroxyl group, and an amide functional group attached to a propanamide backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications. Its stereochemistry is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes due to its structural resemblance to substrate molecules. This feature suggests that it could modulate enzymatic pathways critical in various physiological processes.
- Neurotransmitter Modulation : The presence of the dimethylamino group indicates potential interactions with neurotransmitter systems, possibly acting as a modulator or antagonist at specific receptors involved in neurotransmission.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary of relevant findings:
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways. |
Neurotransmitter Effects | Modulation of neurotransmitter systems, influencing mood and cognitive functions. |
Cytotoxicity | Investigated for effects on cell viability in various cancer models. |
Case Studies
- Neuroprotective Effects : Similar compounds have been shown to exhibit neuroprotective effects by activating nuclear factor-erythroid 2-related factor 2 (NRF2), leading to antioxidative responses. This mechanism could be relevant for this compound in treating neurodegenerative diseases .
- Antidepressant Activity : Research indicates that compounds with structural similarities can exhibit antidepressant effects by inhibiting serotonin transporter proteins. This suggests that this compound may also influence mood regulation through similar pathways .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for its development as a therapeutic agent. Interaction studies are crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-hydroxypropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)4(3-8)5(6)9;/h4,8H,3H2,1-2H3,(H2,6,9);1H/t4-;/m1./s1 |
InChI Key |
PYORAZQLLJPDBV-PGMHMLKASA-N |
Isomeric SMILES |
CN(C)[C@H](CO)C(=O)N.Cl |
Canonical SMILES |
CN(C)C(CO)C(=O)N.Cl |
Origin of Product |
United States |
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